molecular formula C12H7F3O2 B1634397 Trifluoroacetic acid, 2-naphthyl ester

Trifluoroacetic acid, 2-naphthyl ester

Cat. No.: B1634397
M. Wt: 240.18 g/mol
InChI Key: FBGJNOFLJYQIDX-UHFFFAOYSA-N
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Description

Trifluoroacetic acid, 2-naphthyl ester (CAS: Not explicitly provided in evidence; EINECS: 13-388-7) is an organofluorine compound derived from trifluoroacetic acid (TFA) and 2-naphthol. It features a trifluoroacetyl group bonded to the oxygen of a 2-naphthyl moiety. This ester is characterized by its high lipophilicity (logP = 3.308) and aromatic bulk, making it valuable in organic synthesis, particularly in protecting group chemistry and catalysis .

Properties

Molecular Formula

C12H7F3O2

Molecular Weight

240.18 g/mol

IUPAC Name

naphthalen-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)11(16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H

InChI Key

FBGJNOFLJYQIDX-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C(F)(F)F

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

a. Trifluoroacetic Acid Esters with Alkyl/Aryl Substituents

Compound Molecular Formula Molecular Weight (g/mol) logP Key Features
Trifluoroacetic acid, 2-naphthyl ester Likely C₁₂H₇F₃O₂ ~246.09* 3.308 Bulky aromatic group; high lipophilicity
Trifluoroacetic acid ethyl ester (Ethyl trifluoroacetate) C₄H₅F₃O₂ 142.08 ~1.2 Volatile; common acylating agent
Trifluoroacetic acid methyl ester C₃H₃F₃O₂ 128.05 ~0.8 High reactivity in transesterification
Trifluoroacetic acid isopropyl ester C₅H₇F₃O₂ 156.10 ~1.8 Intermediate volatility; used in peptide synthesis
Trifluoroacetic acid, 2-methylpropyl ester C₆H₉F₃O₂ 170.13 ~2.5 Branched alkyl chain; moderate lipophilicity

Note: The molecular weight of the 2-naphthyl ester is estimated based on its structure.

Key Observations :

  • The 2-naphthyl ester has significantly higher lipophilicity (logP = 3.308) compared to alkyl esters like ethyl (logP ~1.2) or methyl (logP ~0.8) due to its aromatic naphthyl group .
  • Bulky substituents (e.g., 2-naphthyl) reduce volatility and enhance steric hindrance, influencing reactivity in nucleophilic substitutions or catalytic processes .

a. Deprotection and Catalysis :

  • Trifluoroacetic acid esters are widely used in Boc (tert-butoxycarbonyl) deprotection. For example, TFA-mediated cleavage of benzyl ethers yields products in high yields (65–98%) . The 2-naphthyl ester’s bulk may slow reaction kinetics compared to smaller esters like ethyl or methyl, but its stability could be advantageous in stepwise syntheses.
  • In asymmetric catalysis, 2-naphthyl-substituted α-β-amino esters (e.g., compound 26 in ) exhibit reduced stereoselectivity compared to phenyl analogs, highlighting the impact of substituent position on reaction outcomes .

b. Comparison with Sulfonate Esters :

  • 2-Naphthyl trifluoromethanesulfonate (triflate) (CAS: 3857-83-8) is a sulfonate ester with a molecular weight of 276.23 g/mol. Unlike the trifluoroacetyl ester, triflates are superior leaving groups in SN2 reactions and cross-couplings (e.g., Suzuki reactions) due to the stability of the triflate anion .

Industrial and Pharmaceutical Relevance

  • Ethyl trifluoroacetate (CAS: 383-63-1) is a key intermediate for pharmaceuticals like thiazafluron and anesthetics .
  • 2-Naphthyl esters are niche reagents, often employed in specialized syntheses requiring aromatic bulk or tailored lipophilicity. For instance, 2-naphthyl groups in α-β-amino esters (e.g., compound 26) are used to modulate biological activity or material properties .

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